CK1 Isoform Inhibition Profile: Epiblastin A vs. Analog Triamterene (TR)
Epiblastin A was developed through an SAR campaign on the parent compound triamterene (TR), demonstrating significantly enhanced potency against CK1 isoforms. While TR showed weak CK1 inhibition, Epiblastin A potently inhibits CK1α, CK1δ, and CK1ε with IC50s of 8.9 µM, 0.5 µM, and 4.7 µM, respectively [1]. This structural optimization directly correlated with a more robust and efficient induction of EpiSC to cESC reprogramming, a functional phenotype not observed with TR [2]. This SAR-derived improvement provides a key procurement justification for choosing Epiblastin A over its parent compound.
| Evidence Dimension | CK1 Isoform Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | CK1α: 8.9 µM; CK1δ: 0.5 µM; CK1ε: 4.7 µM |
| Comparator Or Baseline | Triamterene (TR): Weak inhibition; specific IC50 values not reported but defined as insufficient for robust cellular reprogramming |
| Quantified Difference | Marked improvement in potency across all three isoforms, enabling a robust cellular phenotype (EpiSC reprogramming) not observed with TR. |
| Conditions | Biochemical kinase inhibition assays using purified CK1 isoforms [1] |
Why This Matters
Procurement of Epiblastin A over its parent compound triamterene is essential for experiments requiring potent CK1 inhibition to induce a specific, well-characterized cellular reprogramming phenotype.
- [1] Epiblastin A is an ATP-competitive inhibitor of the casein kinase 1 (CK1) isoforms α, δ, and ε (IC50s = 8.9, 0.5, and 4.7 µM, respectively). MedChemExpress product page. View Source
- [2] Ursu A, et al. Epiblastin A Induces Reprogramming of Epiblast Stem Cells Into Embryonic Stem Cells by Inhibition of Casein Kinase 1. Cell Chem Biol. 2016 Apr 21;23(4):494-507. View Source
